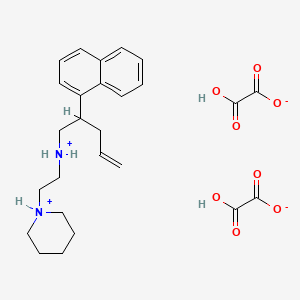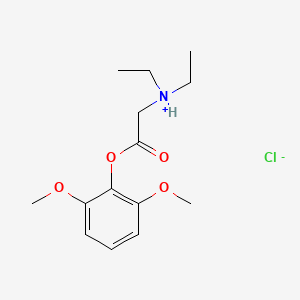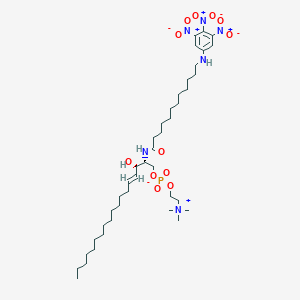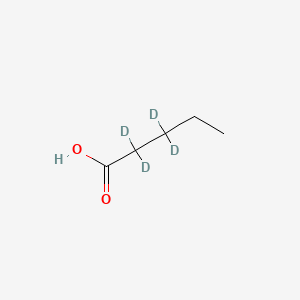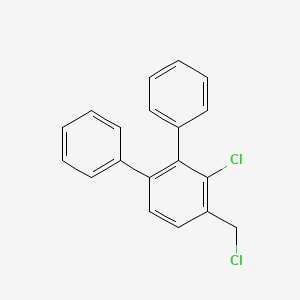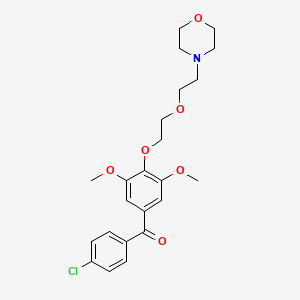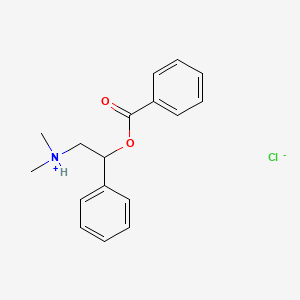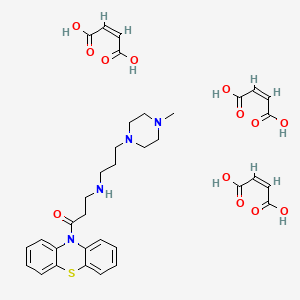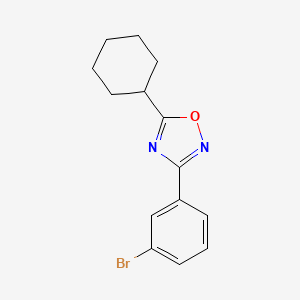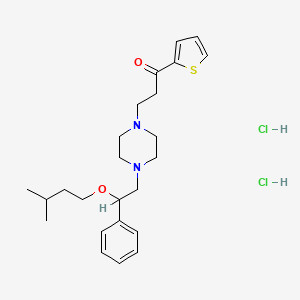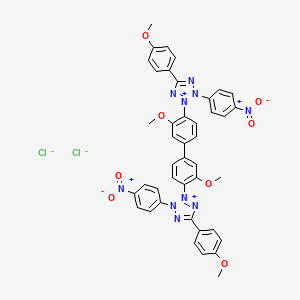
Diphenylmethylcyclopentadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylmethyl)cyclopentadiene is an organic compound characterized by a cyclopentadiene ring substituted with a diphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diphenylmethyl)cyclopentadiene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with diphenylmethanol in the presence of a strong acid catalyst. This reaction typically proceeds via a Friedel-Crafts alkylation mechanism, where the diphenylmethyl cation is generated and subsequently reacts with the cyclopentadiene ring.
Industrial Production Methods: Industrial production of 1-(Diphenylmethyl)cyclopentadiene often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylmethyl)cyclopentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclopentadiene ring or the diphenylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylmethyl ketone derivatives, while reduction can produce diphenylmethylcyclopentane.
Scientific Research Applications
1-(Diphenylmethyl)cyclopentadiene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)cyclopentadiene involves its interaction with various molecular targets. In chemical reactions, the diphenylmethyl group can stabilize carbocations, facilitating electrophilic reactions. The cyclopentadiene ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, forming new cyclic structures.
Comparison with Similar Compounds
Cyclopentadiene: A simpler analog without the diphenylmethyl group.
Diphenylmethane: Lacks the cyclopentadiene ring but contains the diphenylmethyl group.
1,2-Diphenylcyclopentadiene: A related compound with two phenyl groups attached to the cyclopentadiene ring.
Uniqueness: 1-(Diphenylmethyl)cyclopentadiene is unique due to the presence of both the cyclopentadiene ring and the diphenylmethyl group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C18H16 |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
[cyclopenta-1,3-dien-1-yl(phenyl)methyl]benzene |
InChI |
InChI=1S/C18H16/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16/h1-13,18H,14H2 |
InChI Key |
UPCCBSOQEHJDCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



